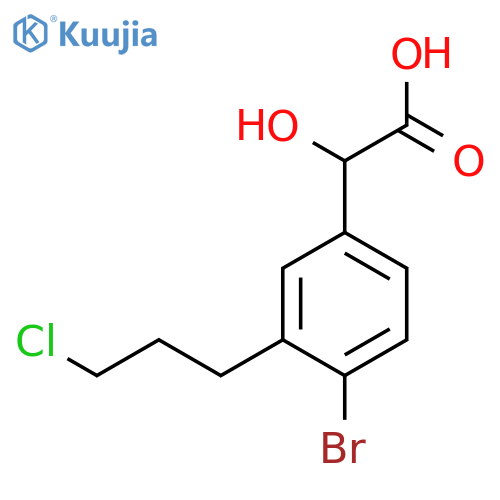Cas no 1804248-18-7 (4-Bromo-3-(3-chloropropyl)mandelic acid)

1804248-18-7 structure
商品名:4-Bromo-3-(3-chloropropyl)mandelic acid
CAS番号:1804248-18-7
MF:C11H12BrClO3
メガワット:307.568181991577
CID:4942054
4-Bromo-3-(3-chloropropyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-(3-chloropropyl)mandelic acid
-
- インチ: 1S/C11H12BrClO3/c12-9-4-3-8(10(14)11(15)16)6-7(9)2-1-5-13/h3-4,6,10,14H,1-2,5H2,(H,15,16)
- InChIKey: DNXOITQXYNZJBF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C(=O)O)O)C=C1CCCCl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 57.5
4-Bromo-3-(3-chloropropyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024655-1g |
4-Bromo-3-(3-chloropropyl)mandelic acid |
1804248-18-7 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
| Alichem | A015024655-500mg |
4-Bromo-3-(3-chloropropyl)mandelic acid |
1804248-18-7 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015024655-250mg |
4-Bromo-3-(3-chloropropyl)mandelic acid |
1804248-18-7 | 97% | 250mg |
504.00 USD | 2021-06-18 |
4-Bromo-3-(3-chloropropyl)mandelic acid 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
1804248-18-7 (4-Bromo-3-(3-chloropropyl)mandelic acid) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
